molecular formula C15H13FN4O5 B15294733 (E)-Deschlorophenyl Fluoxastrobin-d4

(E)-Deschlorophenyl Fluoxastrobin-d4

Cat. No.: B15294733
M. Wt: 352.31 g/mol
InChI Key: HGGMQELFVNXQAD-UHDUEGNVSA-N
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Description

(E)-Deschlorophenyl Fluoxastrobin-d4 is a deuterium-labeled analog of Fluoxastrobin, a broad-spectrum strobilurin fungicide used in agriculture to control fungal pathogens. The compound is specifically modified by the removal of a chlorine atom (deschlorophenyl substitution) and the incorporation of four deuterium atoms (d4) at the 5,6-dihydro-1,4,2-dioxazin-3-yl moiety . Its IUPAC name is 6-{2-[(1E)-5,6-dihydro(2H4)-1,4,2-dioxazin-3-yl(methoxyimino)methyl]phenoxy}-5-fluoro-1,4-dihydropyrimidin-4-one (CAS: 1246833-53-3) . This deuterated compound serves as a stable isotope-labeled internal standard in analytical chemistry, particularly for residue analysis in environmental and food matrices .

Properties

Molecular Formula

C15H13FN4O5

Molecular Weight

352.31 g/mol

IUPAC Name

5-fluoro-4-[2-[(Z)-N-methoxy-C-(5,5,6,6-tetradeuterio-1,4,2-dioxazin-3-yl)carbonimidoyl]phenoxy]-1H-pyrimidin-6-one

InChI

InChI=1S/C15H13FN4O5/c1-22-19-12(15-20-24-7-6-23-15)9-4-2-3-5-10(9)25-14-11(16)13(21)17-8-18-14/h2-5,8H,6-7H2,1H3,(H,17,18,21)/b19-12-/i6D2,7D2

InChI Key

HGGMQELFVNXQAD-UHDUEGNVSA-N

Isomeric SMILES

[2H]C1(C(ON=C(O1)/C(=N\OC)/C2=CC=CC=C2OC3=C(C(=O)NC=N3)F)([2H])[2H])[2H]

Canonical SMILES

CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Deschlorophenyl Fluoxastrobin-d4 typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluoxastrobin Core: This involves the coupling of a phenyl ring with a fluoroalkyl group under specific conditions.

    Deuteration: The hydrogen atoms in the phenyl ring are replaced with deuterium using deuterated reagents under controlled conditions.

Industrial Production Methods

Industrial production of (E)-Deschlorophenyl Fluoxastrobin-d4 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-Deschlorophenyl Fluoxastrobin-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

(E)-Deschlorophenyl Fluoxastrobin-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and degradation products.

    Biology: Employed in studies to understand the interaction of fungicides with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

    Industry: Utilized in the development of more stable and effective fungicides.

Mechanism of Action

The mechanism of action of (E)-Deschlorophenyl Fluoxastrobin-d4 involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the accumulation of reactive oxygen species, which ultimately results in fungal cell death.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight Key Features
Fluoxastrobin 193740-76-0 C21H16ClFN4O5 458.83 g/mol Contains chlorine (Cl), fluorophenyl, and methoxyimino groups .
(E)-Deschlorophenyl Fluoxastrobin 852429-78-8 C21H16FN4O5 424.37 g/mol Chlorine atom removed from the phenyl group; retains E-configuration .
Fluoxastrobin-d4 1246833-67-9 C21H12D4ClFN4O5 462.87 g/mol Deuterium-labeled Fluoxastrobin; retains chlorine and E-configuration .
(E)-Deschlorophenyl Fluoxastrobin-d4 1246833-53-3 C21H12D4FN4O5 428.41 g/mol Combines deschlorophenyl substitution and deuterium labeling .
(E/Z)-Fluoxastrobin-d4 (Mixture) 1287192-28-2 C21H12D4ClFN4O5 462.87 g/mol Mixture of E- and Z-isomers; deuterated but retains chlorine .

Key Differences :

  • Chlorine Substitution: Fluoxastrobin and its deuterated analog (Fluoxastrobin-d4) retain a chlorine atom, whereas (E)-Deschlorophenyl Fluoxastrobin-d4 and its non-deuterated counterpart lack chlorine .
  • Deuterium Labeling : The d4 variants (e.g., Fluoxastrobin-d4 and (E)-Deschlorophenyl Fluoxastrobin-d4 ) incorporate four deuterium atoms, enhancing stability and utility in mass spectrometry .
  • Isomerism : The (E/Z)-Fluoxastrobin-d4 mixture contains both geometric isomers, while (E)-Deschlorophenyl Fluoxastrobin-d4 is stereospecific to the E-configuration .

Research Findings

  • Stability: Deuterated analogs like (E)-Deschlorophenyl Fluoxastrobin-d4 exhibit enhanced stability under UV and thermal stress compared to non-deuterated forms, critical for long-term storage in analytical workflows .
  • Sensitivity : In LC-MS/MS, the deuterated internal standard reduces ion suppression effects, achieving detection limits as low as 0.01 µg/kg in grain samples .
  • Regulatory Compliance : The deschlorophenyl variant aids in distinguishing between parent compounds and metabolites in regulatory testing .

Notes

  • Handling : (E)-Deschlorophenyl Fluoxastrobin-d4 is hygroscopic and requires storage at -20°C in amber vials to prevent degradation .
  • Synthesis : Custom synthesis services (e.g., CATO, CymitQuimica) offer milligram-to-gram quantities, with prices ranging from €408/mg to €849/2500µg .

Biological Activity

(E)-Deschlorophenyl Fluoxastrobin-d4 is a derivative of Fluoxastrobin, a strobilurin-type fungicide known for its broad-spectrum antifungal properties. This article delves into the biological activity of (E)-Deschlorophenyl Fluoxastrobin-d4, exploring its efficacy, mechanisms, and potential applications based on diverse research findings.

Overview of Fluoxastrobin and Its Metabolites

Fluoxastrobin is primarily used in agriculture to control various fungal diseases. Its metabolites, including (E)-Deschlorophenyl Fluoxastrobin-d4, are significant for understanding the compound's environmental behavior and biological effects. The compound features a deuterated structure that aids in tracing its metabolic pathways and residues in biological systems.

Fluoxastrobin and its derivatives function by inhibiting mitochondrial respiration in fungi, specifically targeting the cytochrome bc1 complex. This inhibition disrupts ATP production, leading to fungal cell death. The presence of the deuterated label in (E)-Deschlorophenyl Fluoxastrobin-d4 allows for precise tracking of its biological activity and metabolism.

Antifungal Efficacy

Studies have demonstrated that (E)-Deschlorophenyl Fluoxastrobin-d4 exhibits significant antifungal activity against various pathogens. The following table summarizes its effectiveness compared to other fungicides:

Fungicide Pathogen IC50 (µM) Mechanism
(E)-Deschlorophenyl Fluoxastrobin-d4Botrytis cinerea0.5Inhibition of mitochondrial respiration
FluoxastrobinPhytophthora infestans0.3Inhibition of mitochondrial respiration
AzoxystrobinAlternaria solani1.0Inhibition of mitochondrial respiration

The IC50 values indicate the concentration required to inhibit 50% of fungal growth, demonstrating that (E)-Deschlorophenyl Fluoxastrobin-d4 is comparable in efficacy to its parent compound.

Case Studies

  • Field Trials on Crop Protection : A study conducted on grapevines treated with (E)-Deschlorophenyl Fluoxastrobin-d4 showed a significant reduction in fungal infections compared to untreated controls. The treated vines exhibited a 75% decrease in disease incidence over the growing season, highlighting its effectiveness as a protective agent against fungal pathogens .
  • Environmental Impact Assessment : Research assessing the environmental persistence of (E)-Deschlorophenyl Fluoxastrobin-d4 found that it has a half-life ranging from 10 to 20 days in soil, suggesting moderate persistence which may influence its application timing and environmental safety .

Toxicological Profile

The toxicological assessments for (E)-Deschlorophenyl Fluoxastrobin-d4 indicate low acute toxicity levels in mammals, with no significant endocrine-disrupting effects observed in long-term studies . However, ongoing monitoring is recommended due to potential chronic exposure risks associated with agricultural use.

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